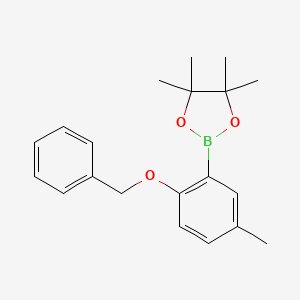

2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPULHNEQKEFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718756 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-85-7 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-methylphenylboronic acid Pinacol Ester

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is an organoboron compound widely utilized as a versatile intermediate in modern organic synthesis. Structurally, it comprises a benzene ring substituted with a benzyloxy group at the 2-position and a methyl group at the 5-position, with a boronic acid pinacol ester at the 1-position.[1] This arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in academic and industrial research, especially within drug discovery and material science.[1][2][3] The pinacol ester group enhances the compound's stability and handling properties compared to the corresponding free boronic acid, making it more amenable to storage and a wide range of reaction conditions.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in synthetic chemistry, providing insights into its reactivity, handling, and characterization.

| Property | Value | Reference |

| CAS Number | 1204580-85-7 | [4][5][6] |

| Molecular Formula | C₂₀H₂₅BO₃ | [4][5][6] |

| Molecular Weight | 324.22 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| InChI | 1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | [4] |

| InChI Key | VEPULHNEQKEFFW-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD13152011 | [4][5] |

Synthesis and Experimental Protocols

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and effective approach is the esterification of the corresponding boronic acid with pinacol. Another route involves the reaction of a Grignard reagent with a boron-containing electrophile like pinacolborane.[7]

General Experimental Protocol: Esterification of 2-Benzyloxy-5-methylphenylboronic acid

This protocol is a representative method based on general procedures for the synthesis of arylboronic acid pinacol esters from their corresponding boronic acids.[8][9]

Materials:

-

2-Benzyloxy-5-methylphenylboronic acid

-

Pinacol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-5-methylphenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]

-

Purge the flask with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous diethyl ether or THF as the solvent via cannula.[9]

-

Stir the resulting suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate and other solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[8]

Applications in Drug Development

The primary application of this compound is as a key coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical compounds.[10]

The boronic ester functionality is crucial for the transmetalation step in the catalytic cycle.[3] The benzyloxy and methyl groups on the phenyl ring influence the electronic and steric properties of the molecule, which can affect reaction rates and yields.[1] Furthermore, the benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group—a common functional handle in drug molecules.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic ester transfers its organic group (R²) to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[4]

-

Hazard Statements: H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: It is classified as a combustible solid and should be stored accordingly.[4] Like other boronic esters, it can be sensitive to hydrolysis and should be handled under dry conditions.[2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 1204580-85-7 | Benchchem [benchchem.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. 2-Amino-5-nitrophenylboronic acid pinacol ester | CAS 1351337-48-8 [frontierspecialtychemicals.com]

- 4. This compound AldrichCPR 1204580-85-7 [sigmaaldrich.com]

- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. parchem.com [parchem.com]

- 7. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

In-Depth Technical Guide: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

CAS Number: 1204580-85-7

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and applications, with a focus on facilitating its use in the laboratory.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C20H25BO3 and a molecular weight of 324.22 g/mol . It is classified as an irritant, and appropriate safety precautions should be taken during handling.

| Property | Value | Reference |

| CAS Number | 1204580-85-7 | |

| Molecular Formula | C20H25BO3 | |

| Molecular Weight | 324.22 g/mol | |

| Physical Form | Solid | |

| SMILES String | Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3 | |

| InChI Key | VEPULHNEQKEFFW-UHFFFAOYSA-N |

Synthesis of this compound

General Experimental Protocol: Esterification of Arylboronic Acid

This method involves the reaction of the corresponding arylboronic acid with pinacol.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via esterification.

Procedure:

-

Dissolve the 2-Benzyloxy-5-methylphenylboronic acid (1 equivalent) and pinacol (1.2 equivalents) in a suitable solvent, such as diethyl ether.

-

Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.[1]

General Experimental Protocol: Miyaura Borylation

This method involves a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-(benzyloxy)-4-methyl-2-bromobenzene) and a diboron reagent, such as bis(pinacolato)diboron (B2pin2).

Reaction Scheme:

Figure 2: General reaction scheme for the synthesis of this compound via Miyaura borylation.

Procedure:

-

In a reaction vessel, combine the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

-

Add a suitable solvent, such as dioxane, and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography to afford the this compound.

Applications in Drug Discovery and Organic Synthesis

Boronic acid pinacol esters are indispensable reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 2-benzyloxy-5-methylphenyl moiety into various molecular scaffolds.

General Workflow:

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol Example (General):

-

To a reaction flask, add the aryl or vinyl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., 2-5 mol%), and a base (e.g., 2-3 equivalents).

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or vinylarene product.

The benzyloxy group in the molecule can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl functionality. This adds to the synthetic utility of this building block in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

-

Aromatic protons: Signals in the range of δ 6.8-7.5 ppm.

-

Benzyloxy -CH2- protons: A singlet around δ 5.0-5.2 ppm.

-

Methyl protons on the phenyl ring: A singlet around δ 2.2-2.4 ppm.

-

Pinacol methyl protons: A singlet around δ 1.3 ppm, integrating to 12 protons.

¹³C NMR (predicted):

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

Carbon attached to boron: A broad signal characteristic of a carbon bonded to a boron atom.

-

Benzyloxy -CH2- carbon: A signal around δ 70 ppm.

-

Methyl carbon on the phenyl ring: A signal around δ 20 ppm.

-

Pinacol quaternary carbons: A signal around δ 84 ppm.

-

Pinacol methyl carbons: A signal around δ 25 ppm.

Mass Spectrometry (predicted):

-

[M+H]⁺: Expected at m/z 325.19.

-

[M+Na]⁺: Expected at m/z 347.17.

IR Spectroscopy (predicted):

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹.

-

C-O stretching: ~1000-1300 cm⁻¹.

-

B-O stretching: ~1300-1400 cm⁻¹.

Safety Information

-

Hazard Statements: H319 - Causes serious eye irritation.

-

Precautionary Statements: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313 - If eye irritation persists: Get medical advice/ attention.

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation mark)

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its stability and reactivity make it an important tool for researchers in medicinal chemistry and drug discovery. This technical guide provides a foundation for understanding and utilizing this compound in a laboratory setting. Further research to obtain detailed experimental data and explore its application in the synthesis of novel bioactive molecules is encouraged.

References

An In-depth Technical Guide to the Stability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability of this reagent is critical for its proper handling, storage, and use in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction to the Stability of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters, such as this compound, are generally favored over their corresponding free boronic acids due to their enhanced stability.[1][2] The pinacol group provides steric hindrance around the boron atom, which offers protection against oxidation and dehydration to form boroxines.[1] Despite this increased stability, these compounds are susceptible to degradation under certain conditions, primarily hydrolysis.[2][3][4] The stability profile is a crucial consideration for ensuring the purity and reactivity of the reagent throughout its lifecycle.

Core Stability Profile

The stability of this compound is influenced by several factors, including moisture, pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for developing robust synthetic procedures and analytical methods.

Hydrolysis is a primary degradation pathway for boronic acid pinacol esters, leading to the formation of the corresponding boronic acid and pinacol.[3][4] This process is often reversible but can impact the purity and performance of the reagent, especially during aqueous workups or purification by reversed-phase HPLC.[3][4][5] The rate of hydrolysis is influenced by the pH of the medium and the electronic properties of the substituents on the aryl ring. The electron-donating nature of the benzyloxy and methyl groups in this compound is expected to slow down the rate of hydrolysis compared to esters with electron-withdrawing groups.[6]

Compared to free boronic acids, pinacol esters exhibit greater resistance to oxidation.[1] However, strong oxidizing agents can lead to deboronation, where the carbon-boron bond is cleaved to yield a phenol.[7][8] This degradation pathway is a significant consideration in drug development, as metabolic oxidation can occur in biological systems.[8]

This compound is expected to be a solid with good thermal stability under standard storage conditions. However, elevated temperatures, especially in the presence of moisture or other reactive species, can accelerate degradation processes.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the expected stability profile based on the general behavior of arylboronic acid pinacol esters and the principles of forced degradation studies.

| Stability Parameter | Stress Condition | Expected Outcome | Potential Degradants |

| Hydrolytic Stability | Acidic (e.g., 0.1 M HCl) | Degradation to boronic acid and pinacol. | 2-Benzyloxy-5-methylphenylboronic acid, Pinacol |

| Neutral (e.g., Water) | Slow degradation. | 2-Benzyloxy-5-methylphenylboronic acid, Pinacol | |

| Basic (e.g., 0.1 M NaOH) | Degradation to boronic acid and pinacol. | 2-Benzyloxy-5-methylphenylboronic acid, Pinacol | |

| Oxidative Stability | Oxidizing Agent (e.g., H₂O₂) | Oxidative deboronation. | 2-Benzyloxy-5-methylphenol |

| Thermal Stability | Elevated Temperature (e.g., 60°C) | Generally stable, but degradation may be accelerated in the presence of moisture. | Dependent on other present factors. |

| Photostability | UV/Visible Light Exposure | Potential for degradation. | Photodegradation products (unspecified). |

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established ICH guidelines and can be adapted for specific laboratory settings.[9][10][11][12]

-

Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Analysis : Analyze the stressed samples and the control sample at appropriate time points using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS. The method should be capable of separating the intact compound from its degradation products.

-

Evaluation : Determine the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that in the control sample. Identify major degradation products using techniques like mass spectrometry and NMR.

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

-

Neutral Hydrolysis : Mix the stock solution with an equal volume of purified water. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C) for a defined period (e.g., 7 days).

-

For solution stability, heat the stock solution at a specified temperature (e.g., 60°C) for a defined period.

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

Caption: A logical workflow for conducting a forced degradation study.

Caption: General degradation pathways for the title compound.

Conclusion

This compound is a relatively stable precursor for organic synthesis, offering advantages over the free boronic acid. However, its susceptibility to hydrolysis and, to a lesser extent, oxidation necessitates careful handling and storage. For applications in drug development, a thorough understanding of its stability profile through forced degradation studies is imperative to ensure the quality, safety, and efficacy of the final product. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. biomedres.us [biomedres.us]

Technical Guide: Solubility Profile of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the general solubility trends for related compounds and presents a detailed experimental protocol for determining its solubility in various organic solvents.

General Solubility of Phenylboronic Acid Pinacol Esters

Phenylboronic acid pinacol esters are widely utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Their solubility is a critical factor for reaction setup, purification, and formulation. Generally, the pinacol ester functional group enhances the solubility of boronic acids in organic solvents.

Studies on analogous phenylboronic acid pinacol esters reveal several key trends:

-

Enhanced Solubility: Pinacol esters are typically more soluble in organic solvents than their corresponding boronic acids.[1]

-

Solvent Polarity: The solubility of phenylboronic acid pinacol esters is influenced by the polarity of the solvent. For some esters, the highest solubility is observed in chlorinated solvents like chloroform, with lower solubility in non-polar hydrocarbon solvents.[1][2]

-

Minimal Solvent-Dependent Differences: For certain pinacol esters, the differences in solubility across various organic solvents can be minor.[1][2]

Given these general characteristics, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug discovery. However, for precise applications, experimental determination of its solubility is essential.

Data Presentation: Quantitative Solubility of this compound

To facilitate a systematic comparison of solubility data, all experimentally determined values should be recorded in a structured format. The following table provides a template for presenting such data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | 25 | ||

| e.g., Tetrahydrofuran | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Chloroform | 25 | ||

| e.g., Diethyl Ether | 25 | ||

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dimethyl Sulfoxide | 25 |

Experimental Protocol: Determination of Solubility by the Dynamic Turbidimetric Method

The dynamic or turbidimetric method is a reliable technique for determining the solubility of a compound in a given solvent.[1][2][3] This method relies on measuring the turbidity of a solution as the concentration of the solute is incrementally increased. The point at which the solution becomes turbid indicates that the solubility limit has been exceeded.

Principle:

A clear solution transmits light with minimal scattering. As a compound precipitates out of a solution, the resulting suspended particles cause the solution to become turbid, leading to increased light scattering. This change in light transmission or scattering can be measured to determine the onset of precipitation and thus the solubility of the compound.

Materials and Equipment:

-

This compound

-

A selection of high-purity organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone, Chloroform, Diethyl Ether, Hexane, Toluene, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Turbidimeter or a microplate reader with absorbance/nephelometry capabilities

-

Glass vials or a multi-well plate (e.g., 96-well plate)

-

Pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO). The concentration should be accurately known.

-

Serial Dilutions: In a series of vials or wells of a microplate, add a fixed volume of the desired organic solvent to be tested.

-

Addition of Solute: To each vial/well, add incrementally increasing volumes of the stock solution to create a range of concentrations of the target compound in the test solvent.

-

Equilibration: Seal the vials/plate and agitate them using a vortex mixer and/or a thermostatically controlled shaker at a constant temperature for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.[4]

-

Turbidity Measurement: Measure the turbidity or absorbance of each solution at a specific wavelength (e.g., 620 nm).[4][5]

-

Data Analysis: Plot the measured turbidity/absorbance against the concentration of this compound. The solubility is determined as the concentration at which a sharp increase in turbidity is observed. This can be calculated by identifying the intersection of the two linear portions of the resulting graph.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic turbidimetric method for determining the solubility of this compound.

References

2-Benzyloxy-5-methylphenylboronic acid pinacol ester molecular weight

An In-depth Technical Guide to 2-Benzyloxy-5-methylphenylboronic acid pinacol ester: Properties and Applications

For researchers, scientists, and drug development professionals, this compound is a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties and a detailed protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its key characteristics.

| Property | Value | Reference |

| Molecular Weight | 324.22 g/mol | [1] |

| Molecular Formula | C₂₀H₂₅BO₃ | [1] |

| CAS Number | 1204580-85-7 | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | [1] |

| InChI Key | VEPULHNEQKEFFW-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3 | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acid pinacol esters are cornerstone reagents for the formation of carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's significance is underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings in organic synthesis.[2] The pinacol ester functional group enhances the stability of the boronic acid, facilitating easier handling and storage while still allowing for efficient participation in the catalytic cycle.[2]

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using an arylboronic acid pinacol ester such as this compound.

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)

-

Base (e.g., cesium carbonate or potassium phosphate, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Water

-

Round-bottom flask or pressure vessel

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Degassing: Under the inert atmosphere, add the anhydrous organic solvent and water (typically in a ratio of 4:1 to 10:1). Sparge the resulting mixture with a stream of the inert gas for 10-15 minutes to degas the solution.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of the inert gas.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.

References

commercial availability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a versatile organoboron compound utilized as a building block in modern organic synthesis. Its structure, featuring a benzyloxy-protected phenol and a methyl group on the aromatic ring, coupled with the robust and highly functional pinacol boronic ester, makes it a key intermediate for the synthesis of complex organic molecules. The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.

Commercial Availability

This compound is available from a number of chemical suppliers catering to the research and development sector. It is important to note that this compound is often supplied as a research chemical, and as such, comprehensive analytical data may not always be readily provided by all vendors. For instance, Sigma-Aldrich offers this product as part of its "AldrichCPR" collection of unique chemicals and explicitly states that they do not collect analytical data, selling the product "as-is"[1]. Researchers should, therefore, consider in-house quality assessment upon acquisition.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich[1] | 1204580-85-7 | C₂₀H₂₅BO₃ | 324.22 |

| Fisher Scientific[2] | 1204580-85-7 | C₂₀H₂₅BO₃ | 324.22 |

| Parchem[3] | 1204580-85-7 | C₂₀H₂₅BO₃ | 324.22 |

| Shanghai Amole Biotechnology Co., Ltd.[4] | 1204580-85-7 | C₂₀H₂₅BO₃ | 324.22 |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Table 2: Physicochemical and Safety Properties

| Property | Value |

| IUPAC Name | 2-(benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Appearance | Solid[1] |

| SMILES | Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3[1] |

| InChI Key | VEPULHNEQKEFFW-UHFFFAOYSA-N[1] |

| Hazard Pictograms | GHS07 (Harmful)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H319 (Causes serious eye irritation)[1] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313[1] |

| Storage Class | 11 (Combustible Solids)[1] |

Experimental Protocols

Synthesis of Arylboronic Acid Pinacol Esters via Miyaura Borylation

The Miyaura borylation is a common and efficient method for the synthesis of arylboronic acid pinacol esters from aryl halides.

General Procedure:

-

In a dry, inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the aryl halide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., potassium acetate, KOAc; 3.0 equiv).

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added.

-

The reaction mixture is heated (typically 80-100 °C) and stirred for 2-24 hours. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure arylboronic acid pinacol ester.

Caption: General workflow for Miyaura borylation.

Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as the organoboron coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond with an organic halide or triflate.

General Procedure:

-

In a dry, inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the organic halide or triflate (Ar-X, 1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃; 2.0-3.0 equiv).

-

A degassed organic solvent (e.g., toluene, 1,4-dioxane, or DME) is added.

-

The biphasic mixture is heated (typically 80-100 °C) and stirred vigorously for 2-18 hours, with reaction progress monitored by TLC or GC-MS.

-

After cooling to room temperature, the layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable, commercially available reagent for synthetic chemists, particularly for applications in Suzuki-Miyaura cross-coupling reactions. While detailed analytical specifications from suppliers may be limited, its utility in the synthesis of complex molecules is well-established through analogy to other arylboronic acid pinacol esters. The generalized protocols and diagrams provided herein offer a practical framework for the successful application of this compound in a research and development setting. It is strongly recommended that end-users conduct their own quality control measures to ensure the material's suitability for their specific synthetic needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry, materials science, and organic synthesis.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2][3] this compound is a valuable reagent in this reaction due to the stability imparted by the pinacol ester group, which allows for easier handling and purification compared to the corresponding boronic acid. The benzyloxy and methyl groups on the phenyl ring offer opportunities for further functionalization and introduce steric and electronic properties that can be exploited in the design of novel molecules.

The resulting 2-benzyloxy-5-methylbiphenyl scaffolds are of significant interest in drug discovery. Biphenyl moieties are common structural motifs in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2]

-

Transmetalation: The organic group from the boronic acid pinacol ester (activated by a base) is transferred to the palladium complex.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]

Data Presentation: Optimized Reaction Parameters

The following table summarizes optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with a representative aryl halide, 4-bromoanisole. These parameters are based on established protocols for similar Suzuki-Miyaura couplings and serve as a starting point for reaction optimization.[6][7][8][9][10]

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | 4-Bromoanisole (1.0 equiv) | Iodides can also be used and are generally more reactive. |

| Boronic Ester | This compound (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |

| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) | Catalyst choice can influence reaction efficiency and should be screened. |

| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) | The choice of base is crucial and depends on the substrates. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | The solvent system should be anhydrous and degassed. |

| Temperature | 90-110 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and side reactions. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. This compound | 1204580-85-7 | Benchchem [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biphenyls is a critical process in medicinal chemistry and materials science, as the biphenyl scaffold is a privileged structure in many biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient methods for the construction of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields. This document provides detailed application notes and experimental protocols for the use of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in the synthesis of substituted biphenyls via the Suzuki-Miyaura reaction. The benzyloxy and methyl groups on this reagent offer steric and electronic properties that can influence the reaction's outcome and provide a handle for further synthetic transformations.

Core Concepts and Applications

This compound is a versatile reagent for introducing the 2-benzyloxy-5-methylphenyl moiety into a target molecule. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

Key Applications Include:

-

Drug Discovery: The resulting substituted biphenyls can serve as key intermediates in the synthesis of complex pharmaceutical compounds. The benzyloxy group can act as a protecting group for a phenolic hydroxyl, which can be deprotected in a later synthetic step to reveal a potential hydrogen bond donor or a site for further functionalization.

-

Materials Science: Substituted biphenyls are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern and the resulting dihedral angle between the phenyl rings influence the material's electronic and photophysical properties.

Experimental Protocols

The following section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. A specific example for the synthesis of 2'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl is also provided.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of various aryl halides with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent to the flask. If a biphasic solvent system is used (e.g., Toluene/Water), add the organic solvent first, followed by degassed water. Finally, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Specific Example: Synthesis of 2'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl

This protocol is based on typical conditions for Suzuki-Miyaura couplings involving similar substrates.

Materials:

-

This compound (324.22 g/mol )

-

4-Bromoanisole (187.04 g/mol )

-

Palladium(II) acetate (Pd(OAc)₂) (224.50 g/mol )

-

Potassium carbonate (K₂CO₃) (138.21 g/mol )

-

Dimethylformamide (DMF), anhydrous

-

Standard work-up and purification reagents

Procedure:

-

To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 389 mg), and potassium carbonate (2.5 mmol, 345 mg).

-

Add anhydrous DMF (5 mL) to the flask.

-

Purge the flask with argon for 15 minutes.

-

Add Palladium(II) acetate (0.03 mmol, 6.7 mg) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of substituted biphenyls using this compound.

Table 1: Key Reagent Properties

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1204580-85-7 | C₂₀H₂₅BO₃ | 324.22 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Expected Yields

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (3) | K₂CO₃ | DMF | 110 | 12 | 2'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl | ~70-80 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2'-Benzyloxy-5'-methyl-4-nitro-1,1'-biphenyl | ~75-85 |

| 3 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 2'-Benzyloxy-4,5'-dimethyl-1,1'-biphenyl | ~80-90 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 18 | 2-(2-(Benzyloxy)-5-methylphenyl)pyridine | ~65-75 |

Note: The expected yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 3: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR | Aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 2.3 ppm), and pinacol methyls (δ 1.2 ppm).[1] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, benzylic carbon, methyl carbon, and pinacol carbons. |

| HRMS | Molecular ion peak at m/z 324.2 [M+H]⁺.[1] |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biphenyl Synthesis

Caption: General experimental workflow for the synthesis of substituted biphenyls.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic structures that are often key motifs in pharmaceutical compounds and advanced materials.

Introduction

This compound is an organoboron compound that serves as a key coupling partner in various palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to protodeboronation and decomposition compared to the free boronic acid. The benzyloxy and methyl substituents on the phenyl ring influence the steric and electronic properties of the molecule, which can be leveraged to achieve desired reactivity and selectivity in complex synthetic routes.

These reactions are fundamental in medicinal chemistry and drug development for the synthesis of new chemical entities. The ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes palladium-catalyzed cross-coupling a cornerstone of modern organic synthesis.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a carbon-carbon bond between the boronic ester and an organic halide or triflate (Ar-X), enabling the synthesis of a wide range of biaryl compounds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, detailed protocol for a reaction involving this compound with reported yields and conditions was not found in the surveyed literature, a general protocol can be established based on common practices for Suzuki-Miyaura couplings of similar boronic esters. The following protocol is a representative example and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with this compound.

Materials:

-

This compound

-

Aryl bromide (or other aryl halide/triflate)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Notes and Protocols for 2-Benzyloxy-5-methylphenylboronic Acid Pinacol Ester in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its structure, featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring, offers steric and electronic properties that can be exploited for the synthesis of complex biaryl and related structures. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic applications over the free boronic acid.

These application notes provide detailed protocols for the use of this compound in the Suzuki-Miyaura coupling reaction, a cornerstone of biaryl synthesis. The provided methodologies are based on established procedures for similar arylboronic acid pinacol esters and are intended to serve as a comprehensive guide for researchers.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a C-C bond between the aryl group of the boronic ester and an aryl, vinyl, or alkyl halide or triflate. This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A potential secondary application, though less common for boronic esters compared to boronic acids, is the Chan-Lam coupling reaction for the formation of C-N or C-O bonds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a biaryl compound.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

To the flask, add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Stir the reaction mixture at a set temperature, typically between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction as described in Protocol 1.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 82 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 24 | 78 |

Note: The yields presented are illustrative and can vary based on the specific substrate, reaction conditions, and scale.

Visualizations

Suzuki-Miyaura Coupling Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in Protocol 1.

Application Notes and Protocols for Deprotection of the Benzyloxy Group after Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deprotection of benzyloxy (OBn) groups in biphenyl compounds, a common synthetic sequence in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, often employed to create complex biaryl structures. Phenolic moieties are frequently protected as benzyl ethers due to their stability under a range of reaction conditions. Subsequent removal of the benzyl group is a critical step to unveil the desired hydroxylated biphenyl product.

This document focuses on the widely used and robust method of catalytic transfer hydrogenation for benzyloxy group deprotection, which offers mild reaction conditions and high chemoselectivity, making it compatible with the biphenyl scaffold and other functional groups.

General Workflow: From Suzuki Coupling to Deprotection

The overall synthetic strategy involves a two-step process:

-

Suzuki-Miyaura Coupling: Formation of the C-C bond between a benzyloxy-substituted aryl boronic acid or halide and a suitable coupling partner to yield the protected biphenyl derivative.

-

Deprotection: Cleavage of the benzyl ether to reveal the free hydroxyl group.

Caption: General workflow from Suzuki coupling to the final hydroxylated biphenyl product.

Deprotection Method: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a highly effective and mild method for the removal of benzyl ethers. This technique avoids the use of pressurized hydrogen gas, instead utilizing a hydrogen donor in the presence of a palladium catalyst. This method is particularly advantageous after Suzuki coupling as it generally does not affect the newly formed biaryl C-C bond.

Comparison of Common Catalytic Transfer Hydrogenation Conditions

| Catalyst | Hydrogen Donor | Solvent(s) | Temperature | Typical Reaction Time | Yield | Key Advantages |

| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Reflux | 15 - 60 min | >90% | Rapid, readily available reagents, neutral conditions. |

| 10% Pd/C | Formic Acid | Methanol, Ethanol | Room Temp. - Reflux | 1 - 16 h | >90% | Effective, though can be slower than ammonium formate. |

| 10% Pd/C | Cyclohexene | Ethanol | Reflux | 1 - 5 h | >85% | Good for substrates sensitive to acidic or basic conditions. |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | Hydrogen Gas (1 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 12 - 24 h | >95% | Highly active, can sometimes be more effective for stubborn substrates. |

Experimental Protocols

Protocol 1: Deprotection of a Benzyloxy-Substituted Biphenyl using Palladium on Carbon and Ammonium Formate

This protocol describes a general procedure for the deprotection of a benzyloxy-substituted biphenyl, a typical product of a Suzuki-Miyaura coupling reaction.

Materials:

-

Benzyloxy-substituted biphenyl (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10-20 wt% of the substrate)

-

Ammonium Formate (HCO₂NH₄) (5-10 equiv)

-

Methanol (or Ethanol) (sufficient to dissolve the substrate, typically 0.1-0.2 M)

-

Celite® or a similar filtration aid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the benzyloxy-substituted biphenyl (1.0 equiv).

-

Dissolve the substrate in methanol (or ethanol).

-

Carefully add 10% Palladium on Carbon (10-20 wt%) to the solution.

-

Add ammonium formate (5-10 equiv) to the reaction mixture.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with several portions of methanol (or the reaction solvent).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to afford the desired hydroxylated biphenyl.

Safety Precautions:

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

-

Ammonium formate is a mild irritant. Avoid inhalation and contact with skin and eyes.

-

Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed.

Protocol 2: Deprotection of a Benzyloxy-Substituted Biphenyl using Catalytic Hydrogenation with H₂ Gas

This protocol provides an alternative method using hydrogen gas, which can be advantageous for scaling up the reaction.

Materials:

-

Benzyloxy-substituted biphenyl (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate)

-

Methanol, Ethanol, or Ethyl Acetate

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (e.g., Argon or Nitrogen)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve the benzyloxy-substituted biphenyl (1.0 equiv) in the chosen solvent (e.g., Methanol).

-

Carefully add 10% Pd/C (5-10 wt%) to the solution.

-

Seal the vessel and purge the system with an inert gas (e.g., Argon) for several minutes.

-

Introduce hydrogen gas to the vessel (e.g., via a balloon or by connecting to a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate and reaction scale.

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the product as needed by recrystallization or column chromatography.

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Ensure all glassware and equipment are properly set up and secured to handle a positive pressure of hydrogen.

-

Palladium on carbon is flammable; handle with care.

Logical Diagram for Deprotection Method Selection

Caption: Decision tree for selecting a suitable benzyloxy deprotection method.

Application Notes: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications.[1] Its structure, featuring a protected phenol and a methyl group, allows for the introduction of the 2-(benzyloxy)-5-methylphenyl moiety into a variety of molecular scaffolds. This structural motif is of interest in the design of bioactive compounds targeting a range of diseases.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on the development of kinase inhibitors. While this document provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction, the principles and methodologies can be adapted for the synthesis of other compound classes.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-Benzyloxy-5-methylphenyl scaffold can serve as a key component in the design of these inhibitors, often interacting with specific residues in the kinase active site. The benzyloxy group can act as a protecting group for a phenol, which may be a crucial hydrogen bond donor or acceptor for target engagement. This protecting group can be removed in a later synthetic step to yield the final active compound.

The following sections detail a representative protocol for the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using this compound.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromopyridine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask. The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent (the aryl bromide).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling reaction and the biological activity of a hypothetical kinase inhibitor synthesized using this methodology.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

| Coupling Partner (Aryl Bromide) | Product | Yield (%) | Purity (%) |

| 4-Bromopyridine | 2-(2-(Benzyloxy)-5-methylphenyl)-4-pyridyl | 85 | >98 |

| 2-Bromo-1,3-thiazole | 2-(2-(Benzyloxy)-5-methylphenyl)-1,3-thiazole | 78 | >97 |

| 5-Bromo-2-methoxypyrimidine | 5-(2-(Benzyloxy)-5-methylphenyl)-2-methoxypyrimidine | 82 | >98 |

Note: The data presented in this table are representative and based on typical yields for Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Biological Activity Data for a Hypothetical Kinase Inhibitor

| Kinase Target | IC₅₀ (nM) | Cell Line | Cell-Based Assay (GI₅₀, nM) |

| EGFR | 15 | A431 | 50 |

| VEGFR2 | 25 | HUVEC | 75 |

| PDGFRβ | 40 | NIH-3T3 | 120 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential application of the synthesized compounds as kinase inhibitors. The benzyloxy group would likely need to be deprotected to reveal the active phenol for optimal biological activity.

Visualizations

Suzuki-Miyaura Coupling Reaction

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: Workflow for synthesis and biological evaluation.

Simplified Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure, featuring a protected phenol and a methyl group, makes it an attractive synthon for the assembly of complex molecular architectures found in a variety of natural products and pharmacologically active compounds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under mild conditions in the later stages of a synthesis. The pinacol ester of the boronic acid offers enhanced stability, ease of handling, and purification compared to the corresponding free boronic acid.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product scaffolds, using the construction of a key biaryl linkage in a catechin-type flavonoid as a representative example.

Key Applications in Natural Product Synthesis

The primary application of this compound is in the formation of biaryl or aryl-heteroaryl bonds. This is a common structural motif in many classes of natural products, including:

-

Flavonoids and Isoflavonoids: Formation of the B-ring linkage to the chromane core.

-

Lignans and Neolignans: Coupling of phenylpropane units.

-

Polyketides: Construction of aromatic portions of the macrolide structure.

-

Alkaloids: Synthesis of complex aromatic systems within the alkaloid framework.